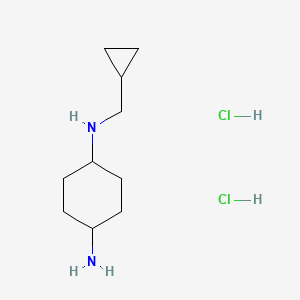

(1R*,4R*)-N1-(Cyclopropylmethyl)cyclohexane-1,4-diamine dihydrochloride

Description

(1R,4R)-N1-(Cyclopropylmethyl)cyclohexane-1,4-diamine dihydrochloride (CAS: 1286273-42-4) is a bicyclic amine derivative characterized by a cyclohexane-1,4-diamine backbone substituted at the N1 position with a cyclopropylmethyl group. The compound exists as a dihydrochloride salt, enhancing its solubility in aqueous media. Its stereochemistry (1R,4R) denotes a racemic mixture of trans-configured cyclohexane rings, which may influence its physicochemical and pharmacological properties. This compound is utilized in pharmaceutical research as a building block for drug candidates, particularly in targeting central nervous system (CNS) receptors or enzymes due to its rigid, lipophilic cyclopropane moiety .

Propriétés

IUPAC Name |

4-N-(cyclopropylmethyl)cyclohexane-1,4-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2.2ClH/c11-9-3-5-10(6-4-9)12-7-8-1-2-8;;/h8-10,12H,1-7,11H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYIAFDRCGBYDLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CNC2CCC(CC2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Key Challenges:

- Regioselectivity : Differentiating between the two amine groups to achieve mono-alkylation.

- Steric Hindrance : The cyclohexane ring’s rigidity influences reaction rates and pathways.

Protection-Deprotection Strategy

To address regioselectivity, a protection-deprotection strategy is employed:

Step 1: Amine Protection

One amine group is protected using tert-butoxycarbonyl (Boc) anhydride under mild basic conditions. This step ensures selective alkylation at the unprotected amine:

$$

\text{(1R,4R)-cyclohexane-1,4-diamine} + \text{(Boc)}2\text{O} \xrightarrow{\text{Et}3\text{N, THF}} \text{(1R,4R)-N1-Boc-cyclohexane-1,4-diamine}

$$

Yield : ~85–90% (typical for Boc protection).

Step 2: Cyclopropylmethylation

The unprotected amine undergoes alkylation with cyclopropylmethyl bromide in the presence of a non-nucleophilic base (e.g., potassium carbonate) in anhydrous dimethylformamide (DMF):

$$

\text{(1R,4R)-N1-Boc-cyclohexane-1,4-diamine} + \text{Cyclopropylmethyl bromide} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{(1R,4R)-N1-Boc-N4-(cyclopropylmethyl)cyclohexane-1,4-diamine}

$$

Reaction Conditions :

Step 3: Deprotection

The Boc group is removed using hydrochloric acid in dioxane, regenerating the free amine:

$$

\text{(1R,4R)-N1-Boc-N4-(cyclopropylmethyl)cyclohexane-1,4-diamine} \xrightarrow{\text{HCl/dioxane}} \text{(1R,4R)-N1-(Cyclopropylmethyl)cyclohexane-1,4-diamine}

$$

Yield : ~95%.

Salt Formation

The free base is converted to its dihydrochloride salt to enhance stability and solubility:

$$

\text{(1R,4R)-N1-(Cyclopropylmethyl)cyclohexane-1,4-diamine} + 2\text{HCl} \xrightarrow{\text{EtOH}} \text{(1R,4R)-N1-(Cyclopropylmethyl)cyclohexane-1,4-diamine dihydrochloride}

$$

Conditions :

Optimization and Scale-Up

Catalytic Enhancements

Recent patents describe the use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate alkylation kinetics, reducing reaction times to 8–10 hours.

Purification Techniques

- Recrystallization : The dihydrochloride salt is purified via recrystallization from ethanol/ether mixtures, achieving >99% purity.

- Chromatography : For lab-scale syntheses, silica gel chromatography (eluent: CH$$2$$Cl$$2$$/MeOH/NH$$_4$$OH) isolates intermediates.

Comparative Analysis of Synthetic Routes

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Boc Protection | (Boc)$$2$$O, Et$$3$$N, THF | 85–90 | 95 |

| Alkylation | Cyclopropylmethyl bromide, K$$2$$CO$$3$$, DMF | 70–75 | 90 |

| Deprotection | HCl/dioxane | 95 | 98 |

| Salt Formation | HCl, EtOH | 90–92 | 99 |

Mechanistic Insights

Alkylation Dynamics

The reaction proceeds via an S$$_\text{N}$$2 mechanism , where the amine acts as a nucleophile, displacing bromide from cyclopropylmethyl bromide. Steric effects from the cyclohexane ring slightly hinder reactivity, necessitating elevated temperatures.

Salt Formation Equilibria

Protonation of both amines by HCl occurs sequentially, with the second protonation requiring excess acid due to decreased basicity post-first protonation.

Industrial Production Protocols

Large-scale manufacturing (kilogram quantities) employs continuous-flow reactors to enhance mixing and heat transfer during alkylation. Key parameters include:

- Residence Time : 2–3 hours

- Temperature Gradient : 50°C → 70°C (to prevent side reactions)

- Cost Efficiency : Cyclopropylmethyl bromide is preferred over chloride due to lower cost and higher reactivity.

Recent Advances

A 2025 patent (IL311268A) discloses a stereoretentive alkylation process using chiral auxiliaries, achieving enantiomeric excess (ee) >99% for the target compound. This method avoids protection-deprotection steps by leveraging steric directing groups.

Analyse Des Réactions Chimiques

Types of Reactions

(1R*,4R*)-N1-(Cyclopropylmethyl)cyclohexane-1,4-diamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

Reduction: Reduction reactions can convert the compound to its corresponding amines or alcohols.

Substitution: The amine groups can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products Formed

Oxidation: Imines, nitriles

Reduction: Amines, alcohols

Substitution: Alkylated or acylated derivatives

Applications De Recherche Scientifique

Medicinal Chemistry

One of the most promising applications of (1R*,4R*)-N1-(Cyclopropylmethyl)cyclohexane-1,4-diamine dihydrochloride is its potential role as a pharmacological agent.

- P2X3 Receptor Antagonism : Research indicates that this compound may act as an antagonist at P2X3 receptors, which are implicated in pain perception and neurodegenerative diseases. By inhibiting ATP binding to these receptors, the compound could be developed into a therapeutic agent for conditions such as neuropathic pain.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis.

- Ligand Development : Its structural features allow it to be modified into various ligands that can selectively bind to enzymes or receptors. This property is valuable in designing new drugs and catalysts for organic reactions.

Case Study 1: Pain Management

A study explored the effects of this compound on P2X3 receptor activity. The results demonstrated significant inhibition of ATP-induced signaling in vitro, suggesting its potential utility in developing analgesics for chronic pain management.

Case Study 2: Catalytic Applications

Another investigation focused on modifying the compound to create novel catalysts for organic reactions. The modifications enhanced the catalytic efficiency and selectivity in various reactions, indicating its potential role in green chemistry applications.

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Unique Applications |

|---|---|---|

| This compound | Cyclohexane with cyclopropylmethyl group | Pain management, ligand development |

| 1,3-Cyclohexanediamine | Amine groups on adjacent carbons | Polymer synthesis |

| Ethylenediamine | Linear chain of two amines | Chelation chemistry |

Mécanisme D'action

The mechanism of action of (1R*,4R*)-N1-(Cyclopropylmethyl)cyclohexane-1,4-diamine dihydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The cyclopropylmethyl group provides steric hindrance, influencing the binding affinity and specificity of the compound.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The target compound belongs to a class of cyclohexane-1,4-diamine derivatives functionalized with diverse N1 substituents. Key analogs and their structural differences include:

Table 1: Structural Comparison of Cyclohexane-1,4-diamine Derivatives

Key Observations :

- Cyclopropylmethyl vs. Alkyl Groups : The cyclopropylmethyl substituent introduces steric rigidity and moderate lipophilicity compared to simpler alkyl groups (e.g., isopropyl in ). This may enhance binding specificity to hydrophobic pockets in biological targets.

- Aromatic vs.

- Chiral Cyclopropyl Derivatives : The (1R,2S)-2-phenylcyclopropyl analog () demonstrates the impact of stereochemistry on pharmacological activity, with enantiomers showing distinct receptor affinities.

Yield and Purity :

Physicochemical Properties

Table 2: Physicochemical Comparison

| Property | Cyclopropylmethyl Derivative | Isopropyl Derivative | 2-Chlorobenzyl Derivative |

|---|---|---|---|

| Lipophilicity (LogP) | Moderate (~1.5-2.0)* | Low (~1.0-1.5)* | High (~2.5-3.0)* |

| Water Solubility | High (due to dihydrochloride) | Moderate | Low |

| Melting Point | Not Reported | Off-white solid | Off-white solid |

*Estimated based on substituent hydrophobicity.

Key Findings :

- The dihydrochloride salt form (common to all listed compounds) improves aqueous solubility, critical for in vitro assays.

- Bulky aromatic substituents (e.g., 2-chlorobenzyl) reduce solubility but enhance membrane permeability in lipophilic environments .

Activité Biologique

(1R*,4R*)-N1-(Cyclopropylmethyl)cyclohexane-1,4-diamine dihydrochloride is a compound of significant interest in various fields of biological and medicinal chemistry. Its unique structure, featuring a cyclohexane ring with two amine groups and a cyclopropylmethyl substituent, grants it distinct biological properties.

Chemical Structure and Properties

- Molecular Formula : C₈H₁₈Cl₂N₂

- Molecular Weight : 203.16 g/mol

- CAS Number : 1286273-42-4

The compound's structure allows it to engage in various chemical reactions, including oxidation, reduction, and substitution, which are essential for its biological activity.

The biological activity of this compound primarily involves its interaction with specific molecular targets:

- Ligand Binding : The compound acts as a ligand, binding to enzymes or receptors and modulating their activity. The cyclopropylmethyl group adds steric hindrance, influencing the binding affinity and specificity.

Antagonistic Activity at P2X3 Receptors

Research indicates that this compound may act as an antagonist at P2X3 receptors, which play a crucial role in neurotransmission and pain perception.

- Study Findings :

- In vitro studies have shown that this compound can inhibit ATP binding to P2X3 receptors, suggesting potential applications in treating neuropathic pain and neurodegenerative diseases .

Potential Therapeutic Applications

The compound is being explored for its therapeutic potential:

- Biochemical Probes : It is investigated as a biochemical probe to study enzyme mechanisms due to its ability to interact with various biological targets.

- Drug Development : Its unique properties make it a candidate for developing new pharmaceuticals aimed at modulating receptor activity.

Synthesis and Reaction Pathways

The synthesis of this compound involves several key steps:

- Starting Material : Cyclohexane-1,4-diamine.

- Cyclopropylmethylation : Reaction with cyclopropylmethyl chloride in the presence of a base (e.g., sodium hydride).

- Purification : Techniques such as recrystallization or column chromatography.

- Formation of Dihydrochloride Salt : Treatment with hydrochloric acid.

Reaction Types and Conditions

| Reaction Type | Reagent | Conditions | Major Products |

|---|---|---|---|

| Oxidation | Potassium permanganate | Acidic medium | Imines, nitriles |

| Reduction | Lithium aluminum hydride | Anhydrous ether | Amines, alcohols |

| Substitution | Halogens (e.g., Cl, Br) | Presence of catalyst | Halogenated derivatives |

Comparative Analysis with Similar Compounds

To understand its unique properties better, we can compare it with structurally similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| trans-1,4-Diaminocyclohexane | trans-Diaminocyclohexane | Different reactivity due to amine positioning |

| 1,3-Cyclohexanediamine | 1,3-Diaminocyclohexane | Proximity of amines affects reactivity |

| Ethylenediamine | Ethylenediamine | More flexible structure; used in chelation |

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Case Study 1 : Investigation into its role as a P2X3 receptor antagonist showed promising results in modulating pain pathways.

- Case Study 2 : Research into its use as a biochemical probe revealed insights into enzyme mechanisms relevant for drug design.

Q & A

Q. Which spectroscopic methods are optimal for characterizing the stereochemistry of this compound?

- 13C NMR : Resolves stereoisomers by distinguishing carbon environments (e.g., cyclohexane chair conformers and cyclopropylmethyl substituents) .

- X-ray crystallography : Provides definitive stereochemical assignment but requires high-purity single crystals .

- Polarimetry : Measures optical activity to confirm enantiomeric purity .

- IR spectroscopy : Identifies functional groups (e.g., amine stretches at ~3300 cm⁻¹) .

Q. How should researchers handle solubility challenges during experimental design?

The hydrochloride salt form improves aqueous solubility. For organic solvents, dimethyl sulfoxide (DMSO) or methanol are preferred. Pre-saturation of solvents with inert gases (e.g., N₂) prevents oxidation of primary amines. Solubility profiles should be validated across pH 3–9 using UV-Vis spectroscopy or HPLC .

Q. What purity assessment protocols are recommended for this compound?

- HPLC with UV detection : Quantifies main peak area (%) at λ = 210–254 nm, using C18 columns and acetonitrile/water gradients.

- Mass spectrometry (MS) : Confirms molecular ion ([M+H]⁺) and detects impurities (e.g., dehydrohalogenation byproducts) .

- Elemental analysis : Validates C, H, N, and Cl content within ±0.4% of theoretical values .

Q. How is the compound stored to ensure long-term stability?

Store at −20°C in airtight, light-resistant containers under nitrogen. Desiccants (e.g., silica gel) prevent hygroscopic degradation. Stability should be monitored monthly via TLC or HPLC for signs of amine oxidation or HCl dissociation .

Advanced Research Questions

Q. How to resolve contradictions in purity assessments using different chromatographic methods?

Discrepancies between HPLC and GC-MS results often arise from volatility limitations (GC-MS) or column interactions (HPLC). Use orthogonal methods :

Q. What methodological approaches are recommended for assessing the compound’s stability under different pH and temperature conditions?

- Forced degradation studies : Expose the compound to 0.1 M HCl (pH 1), PBS (pH 7.4), and 0.1 M NaOH (pH 13) at 40°C for 24–72 hours. Monitor degradation via HPLC-MS to identify hydrolysis or oxidation products.

- Arrhenius kinetics : Predict shelf-life by calculating activation energy (Eₐ) from accelerated stability data at 25–60°C .

Q. How can researchers differentiate between enantiomeric and diastereomeric byproducts during synthesis?

Q. What strategies mitigate racemization during N-functionalization of the diamine core?

Q. How to design dose-response studies for evaluating biological activity while minimizing cytotoxicity?

- MTT assay : Test viability in cell lines (e.g., HEK293) over 24–72 hours.

- Dose range : Start at 1 nM–10 µM, adjusted based on IC₅₀ values from preliminary assays.

- Selectivity profiling : Compare activity against off-target receptors using radioligand binding assays .

Analytical Techniques Comparison Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.